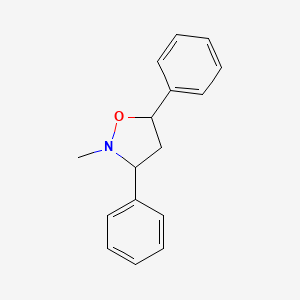

2-Methyl-3,5-diphenylisoxazolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69502-76-7 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-methyl-3,5-diphenyl-1,2-oxazolidine |

InChI |

InChI=1S/C16H17NO/c1-17-15(13-8-4-2-5-9-13)12-16(18-17)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

InChI Key |

SDUNOOIPTLCXBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3,5 Diphenylisoxazolidine

1,3-Dipolar Cycloaddition Reactions

The cornerstone of 2-Methyl-3,5-diphenylisoxazolidine synthesis is the 1,3-dipolar cycloaddition, a powerful ring-forming reaction. psu.eduwikipedia.org This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to construct a five-membered heterocyclic ring. wikipedia.org

Reaction of N-Methyl-α-phenylnitrone with Styrene (B11656)

The most direct synthesis of this compound involves the reaction between N-Methyl-α-phenylnitrone (the 1,3-dipole) and styrene (the dipolarophile). This reaction proceeds with high regio- and stereoselectivity, preferentially forming the cis-2,3,5-trisubstituted isoxazolidine (B1194047). researchgate.net The reaction mechanism is generally considered to be a concerted process, although stepwise mechanisms can become competitive depending on the reaction conditions and the nature of the reactants. acs.orgacs.org Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to analyze the reaction mechanism and predict the regioselectivity. researchgate.net

The selectivity of this cycloaddition is influenced by both electronic and steric factors. psu.edu The reaction typically favors the formation of the 5-substituted isoxazolidine as the major isomer when using mono-substituted olefins like styrene. psu.edu

Catalytic Enhancements in 1,3-Dipolar Cycloadditions

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the synthesis of isoxazolidines.

Cyclodextrins, which are cyclic oligosaccharides, can act as catalysts in aqueous media. nih.govresearchgate.net For instance, γ-cyclodextrin has been utilized as a catalyst for the synthesis of 2-methyl-3,5-diarylisoxazolidines in water. nih.gov The cyclodextrin (B1172386) cavity can encapsulate the reactants, bringing them into close proximity and facilitating the cycloaddition reaction. This approach offers an environmentally friendly alternative to traditional organic solvents. nih.govresearchgate.net

Table 1: Effect of Cyclodextrin on Reaction Yield

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| None | Water | Low |

| γ-Cyclodextrin | Water | High |

> This table illustrates the significant increase in product yield when γ-cyclodextrin is used as a catalyst in the aqueous synthesis of diarylisoxazolidines. nih.gov

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low volatility and high thermal stability. ionike.compharmtech.comlongdom.orgcore.ac.uk In the context of isoxazolidine synthesis, certain ionic liquids can act as both the reaction medium and a catalyst, promoting the reaction and, in some cases, allowing for easier product separation and catalyst recycling. ionike.comrsc.org The choice of cation and anion in the ionic liquid can significantly impact the reaction's efficiency and selectivity. ionike.com

Table 2: Influence of Ionic Liquid on Product Yield

| Ionic Liquid Cation | Ionic Liquid Anion | Yield (%) |

|---|---|---|

| BMIm | BF4 | 81.4 |

| BMIm | PF6 | 44.1 |

> Data from a study on N-substituted 4-methylene-2-oxazolidinone synthesis, demonstrating the impact of the ionic liquid's anion on the reaction yield. ionike.com

Transition metal complexes have proven to be effective catalysts in 1,3-dipolar cycloaddition reactions. For example, Nickel(II) catalysts, such as Ni(ClO₄)₂·6H₂O, can facilitate the synthesis of substituted isoxazolidines with high regioselectivity and in excellent yields, often in very short reaction times. nih.govmdpi.comsemanticscholar.org Other transition metals like rhodium and iridium have also been used to catalyze asymmetric 1,3-dipolar cycloadditions, leading to enantiomerically enriched products. acs.org These catalytic systems are crucial for developing stereoselective synthetic routes to chiral isoxazolidines. iastate.eduuwa.edu.aunih.govmdpi.com

Table 3: Nickel(II)-Catalyzed Isoxazolidine Synthesis

| Catalyst Loading (mol%) | Reaction Time | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| 10 | 10 min | 100 | up to 99 |

> This table showcases the efficiency of a Nickel(II) catalyst in the rapid and highly selective synthesis of 4-substituted isoxazolidines. mdpi.comsemanticscholar.org

Environmentally Benign Synthetic Approaches (e.g., Water as Solvent)

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing this compound. A significant advancement in this area is the use of water as a solvent. researchgate.netnih.gov The hydrophobic effect of water can promote the aggregation of nonpolar reactants, thereby accelerating the cycloaddition reaction. The use of catalysts like γ-cyclodextrin in water further enhances the efficiency of this green synthetic route. nih.gov

Control of Stereochemistry in Isoxazolidine Synthesis

Achieving control over the stereochemistry of the isoxazolidine ring is crucial for the synthesis of enantiopure compounds. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters.

Diastereoselective Synthesis of Substituted Isoxazolidines

The formation of this compound results in two stereocenters at positions 3 and 5. The relative orientation of the phenyl groups at these positions can be either cis or trans, leading to two diastereomers. The diastereoselectivity of the [3+2] cycloaddition reaction can be influenced by several factors, including the nature of the reactants, the solvent, and the use of catalysts. nih.gov

For instance, solid-support-bound synthesis has been utilized to achieve diastereomerically pure 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines. nih.gov While this specific example pertains to oxazolidines, the principles of using a solid support to influence stereochemical outcomes can be extended to isoxazolidine synthesis. The relative configuration of these compounds was determined using the nuclear Overhauser effect (NOE). nih.gov

Another approach to achieving high diastereoselectivity is through cascade reactions. For example, a cascade inter–intramolecular double Michael strategy has been used for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Similarly, a Cu(I)-catalyzed cascade reaction involving [3+2]-cycloaddition has been developed to afford highly functionalized proline derivatives with high diastereoselectivity. mdpi.com These examples highlight the potential of cascade reactions to control the diastereomeric outcome in heterocyclic synthesis.

The following table summarizes different approaches to achieve diastereoselectivity in the synthesis of related heterocyclic compounds, which could be applicable to the synthesis of this compound.

| Method | Key Feature | Potential Application for this compound |

| Solid-Support Synthesis | Use of a solid phase to direct stereochemical outcome. nih.gov | Immobilization of the nitrone or alkene could favor the formation of one diastereomer over the other. |

| Cascade Reactions | Multi-step reactions where the stereochemistry of one step influences the next. beilstein-journals.orgmdpi.com | A carefully designed cascade sequence could lead to the preferential formation of either the cis or trans isomer. |

| Counterion-Directed Catalysis | Utilization of counterions to organize the transition state. rsc.org | Employing a chiral counterion with a metal catalyst could influence the facial selectivity of the cycloaddition. |

Enantioselective Methodologies for Isoxazolidines

The synthesis of a single enantiomer of this compound requires enantioselective methods. The main strategies to achieve this are kinetic resolution and asymmetric catalysis.

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This can be achieved using chiral catalysts or enzymes. While a maximum theoretical yield of 50% for the resolved product is a drawback, dynamic kinetic resolution (DKR) can overcome this by racemizing the slower-reacting enantiomer in situ, allowing for a theoretical yield of 100%. beilstein-journals.org

Enzymatic kinetic resolution is a favored method due to its simplicity. beilstein-journals.org For example, Candida antarctica lipase (B570770) B (CALB) has been used in the DKR of primary amines. beilstein-journals.org Ketoreductases have also been employed in the DKR of various ketone substrates to produce chiral alcohols with high stereoselectivity. rsc.orgnih.gov A similar enzymatic approach could potentially be developed to resolve a racemic mixture of this compound, for instance, by selectively hydrolyzing an ester group attached to one of the phenyl rings in one enantiomer.

The table below outlines some kinetic resolution strategies that could be adapted for the enantioselective synthesis of this compound.

| Strategy | Catalyst/Enzyme | Key Principle |

| Enzymatic Kinetic Resolution | Lipases (e.g., CALB) beilstein-journals.org | Selective acylation or hydrolysis of one enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Ketoreductases rsc.orgnih.gov | In situ racemization of the unreacted enantiomer coupled with selective reduction. |

| Chiral Oxazaborolidine Catalysts | Derived from cis-1-amino-indan-2-ol rsc.org | Selective reduction of one enantiomer in a racemic mixture of diones. |

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. In the context of this compound synthesis, this would involve using a chiral catalyst in the [3+2] cycloaddition reaction.

Chiral Lewis acids, particularly metal complexes with chiral ligands, are commonly used to catalyze enantioselective 1,3-dipolar cycloadditions. For example, complexes of rhodium and iridium containing the chiral ligand (R)-Prophos have been shown to efficiently catalyze the enantioselective cycloaddition of nitrones to α,β-unsaturated aldehydes, yielding isoxazolidines with high enantiomeric excesses (up to 96% ee). nih.govresearchgate.net The catalyst activates the dipolarophile (the alkene) by coordinating to it, and the chiral environment of the ligand directs the approach of the nitrone, leading to the preferential formation of one enantiomer. nih.gov

Similarly, chiral N,N'-dioxide-Ni(II) complexes have been used as catalysts for the enantioselective 1,3-dipolar cycloaddition of azomethine imines with alkylidene malonates. researchgate.net This highlights the versatility of chiral metal complexes in asymmetric cycloaddition reactions. The development of new P-stereogenic diphosphine ligands also continues to provide novel catalysts for asymmetric reactions. tib.eu

The following table provides examples of asymmetric catalytic systems that could be applied to the synthesis of this compound.

| Catalyst System | Metal | Chiral Ligand | Enantioselectivity (ee) |

| [(η5-C5Me5)M{(R)-Prophos}(H2O)]2+ | Rh, Ir | (R)-Prophos nih.govresearchgate.net | up to 96% |

| Chiral N,N'-dioxide-Ni(II) complex | Ni(II) | N,N'-dioxide researchgate.net | up to 97% |

| Ruthenium(II)–NHC complex | Ru(II) | N-heterocyclic carbene (NHC) rsc.org | up to 96% |

Reactivity and Transformation Chemistry of 2 Methyl 3,5 Diphenylisoxazolidine

Ring-Opening Reactions of the Isoxazolidine (B1194047) Moiety

The isoxazolidine ring is susceptible to cleavage under various chemical conditions, leading to the formation of acyclic products. The specific nature of these products is contingent upon the reagents and reaction conditions utilized.

A review of the scientific literature does not provide specific examples of the direct conversion of 2-Methyl-3,5-diphenylisoxazolidine into tertiary allylic alcohols. The generation of allylic alcohols from isoxazolidine derivatives typically necessitates the cleavage of the N-O bond, which can be followed by rearrangement or elimination steps. Although the synthesis of tertiary allylic alcohols from analogous nitrogen-containing heterocycles is known, a defined pathway originating from this particular isoxazolidine has not been documented.

The cleavage of the relatively weak N-O bond is the most common initiation step for the ring-opening of isoxazolidines. This can be accomplished through several methods, such as reductive cleavage or catalysis by transition metals.

A significant transformation of cis-2-Methyl-3,5-diphenylisoxazolidine is its rearrangement into a cis-1,3-oxazinane when catalyzed by a ruthenium complex. acs.org This reaction proceeds through a self-hydride transferring cleavage of the N-O bond. The proposed mechanism involves the coordination of the ruthenium catalyst to the isoxazolidine, which facilitates an intramolecular hydride transfer from the N-methyl group. This transfer promotes the cleavage of the N-O bond and a subsequent ring expansion to form the more thermodynamically stable six-membered 1,3-oxazinane. This transformation showcases a sophisticated rearrangement of the isoxazolidine ring that circumvents a simple reductive cleavage to a 1,3-amino alcohol.

Table 1: Ruthenium-Catalyzed Rearrangement of cis-2-Methyl-3,5-diphenylisoxazolidine acs.org

| Starting Material | Catalyst | Product | Conversion |

|---|---|---|---|

| cis-2-Methyl-3,5-diphenylisoxazolidine | [RuCl₂(p-cymene)]₂ | cis-4,6-Diphenyl-1,3-oxazinane | Quantitative |

Derivatization Reactions and Functional Group Transformations

Comprehensive studies detailing the derivatization of this compound via nucleophilic substitution, addition-elimination, or specific reduction pathways are not extensively reported in the available scientific literature. The primary focus of existing research has been on the reactivity of the isoxazolidine ring itself.

There is a lack of specific information in the reviewed literature regarding nucleophilic substitution reactions occurring directly on the this compound ring or its phenyl substituents. Such reactions would likely necessitate prior activation of a specific position on the molecule.

Similarly, reports concerning addition-elimination reactions involving this compound are not present in the surveyed literature.

While specific reduction studies on this compound have not been detailed, the reduction of the structurally analogous 3,5-diphenylisoxazolidine with sodium amalgam has been documented to produce a mixture of the corresponding threo- and erythro-3-amino-1,3-diphenylpropanols. umich.edu This suggests that the reduction of this compound would likely proceed through the cleavage of the N-O bond to yield N-methyl-1,3-amino alcohol derivatives. In general, this transformation involves the reductive opening of the isoxazolidine ring to form a γ-amino alcohol.

Table 2: Anticipated Product from the Reduction of this compound (based on analogous structures)

| Starting Material | Reducing Agent (Example) | Expected Product |

|---|---|---|

| This compound | Na/Hg or other standard reducing agents | N-Methyl-1,3-diphenyl-3-aminopropan-1-ol |

Rearrangement Reactions and Isomerizations

The chemical literature focusing specifically on the rearrangement and isomerization of this compound is not extensive. However, based on the known chemistry of isoxazolidines and related heterocyclic systems, several potential transformation pathways can be considered. Isomerization of isoxazolidine derivatives, such as the c-3, r-4-isoxazolidine 3b, has been observed under drastic conditions. The principles of pericyclic and photochemical reactions, which govern many molecular rearrangements, provide a framework for predicting the behavior of this compound under thermal or photochemical stimulation. googleapis.comethernet.edu.et

One of the most fundamental reactions of the isoxazolidine ring is the cleavage of the weak N-O bond. This can be initiated thermally, photochemically, or through chemical reagents, leading to various rearranged products. For instance, flash pyrolysis of the related compound 3,5-diphenylisoxazole (B109209) at high temperatures results in a complex mixture of products including 2,5-diphenyloxazole (B146863) and 2-phenylindole, arising from initial N-O bond homolysis followed by a cascade of rearrangements. rsc.org It is plausible that this compound could undergo analogous, albeit different, transformations under similar energetic conditions.

Sigmatropic rearrangements are another class of pericyclic reactions that could be relevant. mdpi.com For example, a Current time information in Le Flore County, US.mdpi.com-sigmatropic shift could potentially occur, leading to the migration of a substituent. The specific pathway and feasibility of such a reaction would depend on orbital symmetry considerations, as defined by the Woodward-Hoffmann rules, and the energetic barriers involved. googleapis.com

Furthermore, isomerization can occur at the stereocenters of the isoxazolidine ring (C3 and C5). Base- or acid-catalyzed epimerization could lead to the interconversion of diastereomers. The relative stability of these isomers would be determined by the steric interactions between the substituents on the ring.

Table 1: Potential Rearrangement and Isomerization Pathways

| Reaction Type | Description | Potential Products |

|---|---|---|

| N-O Bond Cleavage | Homolytic or heterolytic cleavage of the nitrogen-oxygen bond, often induced by heat or light, leading to diradical or ionic intermediates that can rearrange. | Ring-opened structures, rearranged heterocycles (e.g., oxazoles, indoles, azirines). rsc.org |

| Sigmatropic Rearrangement | A concerted intramolecular rearrangement where a sigma-bonded atom or group migrates across a pi-system. | Isomeric isoxazolidines with altered substituent positions. |

| Epimerization | Inversion of stereochemistry at one of the chiral centers (C3 or C5) of the isoxazolidine ring, typically under acidic or basic conditions. | Diastereomers of the starting compound. |

It is important to note that without specific experimental studies on this compound, these pathways remain theoretical possibilities based on established principles of heterocyclic chemistry.

Formation of Spiro-Fused Heterocyclic Systems from Isoxazolidines

The isoxazolidine ring is a valuable building block in the synthesis of more complex molecular architectures, including spiro-fused heterocyclic systems. chim.it These compounds, which contain two rings connected by a single common atom, are of significant interest due to their presence in natural products and their potential biological activities. rsc.org A primary method for constructing spiro-isoxazolidines is the 1,3-dipolar cycloaddition of a nitrone to an exocyclic double bond. chim.it

A specific example involving a derivative of this compound is the synthesis of 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazolin-5,5'-spiro-2',3'-diphenylisoxazolidine. This reaction proceeds via a 1,3-dipolar cycloaddition between a 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline and an appropriate N-oxide. This transformation highlights how the isoxazolidine moiety can be incorporated into a spirocyclic framework.

The general strategy for forming spiro-fused isoxazolidines often involves the reaction of a nitrone with a dipolarophile containing an exocyclic methylene (B1212753) group. primescholars.com This cycloaddition can be highly regio- and stereoselective. rsc.org For instance, the reaction of nitrones with methylene-containing heterocycles like isoquinoline-1,3-diones has been shown to be regiospecific, yielding exclusively the 5-spiro cycloadducts. chim.it

Multicomponent reactions, often involving isatin (B1672199) derivatives, have also emerged as a powerful tool for synthesizing spiro-fused heterocycles. researchgate.net These reactions can generate significant molecular complexity in a single step. For example, spiro-isoxazolidine-oxindoles can be synthesized through a three-component reaction employing the in situ generation of a nitrone which then undergoes cycloaddition with a suitable dipolarophile. nih.gov

Table 2: Examples of Spiro-Fused Isoxazolidine Synthesis

| Reactants | Spiro-Fused Product | Reaction Type |

|---|---|---|

| 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline + N-(benzylidene)-aniline N-oxide | 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazolin-5,5'-spiro-2',3'-diphenylisoxazolidine | 1,3-Dipolar Cycloaddition |

| Trifluorodiazoethane + Nitrosoarene + Phenacylideneoxindoles | Spiro-isoxazolidine-oxindole derivatives | Three-component 1,3-Dipolar Cycloaddition nih.gov |

| C-aryl-N-phenylnitrones + (E)-4-arylidene-(2H,4H)-isoquinoline-1,3-diones | 5-Spiroisoxazolidine-isoquinoline-1,3-diones chim.it | 1,3-Dipolar Cycloaddition chim.it |

The synthesis of these complex structures underscores the utility of isoxazolidines as key intermediates. The ability to control the regio- and stereoselectivity of the cycloaddition reactions is crucial for accessing specific spiro-fused architectures.

Mechanistic Investigations and Theoretical Studies on 2 Methyl 3,5 Diphenylisoxazolidine

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to unravel the intricate details of the formation of 2-Methyl-3,5-diphenylisoxazolidine, which is typically synthesized via [3+2] cycloaddition (32CA) reactions.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.com Within this framework, the 32CA reaction to form isoxazolidines is analyzed by examining the electron density distribution at the ground states of the reactants and along the reaction pathway. mdpi.comnih.gov

Studies on similar 32CA reactions, such as those involving C,N-diaryl nitrones, classify the nitrone as a zwitterionic three-atom component (TAC). ias.ac.in This classification suggests that the reaction proceeds through a zw-type mechanism, which is often associated with high activation energy barriers. ias.ac.in The theory helps to understand the electronic nature of the transition states and the flow of electron density between the dipole (nitrone) and the dipolarophile (alkene). mdpi.comias.ac.in For instance, the analysis of Global Electron Density Transfer (GEDT) at the transition state can predict the polar character of the reaction. ias.ac.in In many isoxazolidine (B1194047) syntheses, the GEDT is found to be low, indicating a non-polar reaction mechanism. nih.gov

Conceptual Density Functional Theory (DFT) provides a range of reactivity indices that help in predicting and rationalizing the outcomes of organic reactions. mdpi.com These indices are crucial for understanding the behavior of reactants in the synthesis of isoxazolidines.

Global Reactivity Indices: Global indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) are calculated for the reactants (e.g., the nitrone and the styrene (B11656) derivative) to predict the flow of electrons. mdpi.comresearchgate.net The electrophilicity index, in particular, is useful for classifying species as electrophiles or nucleophiles and predicting the direction of charge transfer during the reaction. researchgate.net For example, in the reaction of a nitrone with a chalcone (B49325), the chalcone typically has a higher electrophilicity index, identifying it as the electrophile. researchgate.net

Local Reactivity Indices: Local indices, such as Fukui functions (fk) and Parr functions (Pk), are used to identify the most reactive sites within a molecule. mdpi.comresearchgate.net In the context of the 32CA reaction to form this compound, these indices can predict the regioselectivity. By calculating the Fukui functions for the oxygen and carbon atoms of the nitrone and the carbon atoms of the alkene's double bond, the most favorable atom-atom interactions can be determined, thus explaining the formation of a specific regioisomer. researchgate.net

| Reactant | HOMO (a.u.) | LUMO (a.u.) | Chemical Potential (μ) (a.u.) | Hardness (η) (a.u.) | Electrophilicity (ω) (eV) |

| C-Phenyl-N-methylnitrone | -0.207 | -0.068 | -0.138 | 0.139 | 1.864 |

| Chalcone (Dipolarophile) | -0.233 | -0.072 | -0.153 | 0.161 | 1.978 |

This data is adapted from a study on C,N-disubstituted aldonitrones reacting with chalcones. researchgate.net

The analysis of transition state (TS) structures is fundamental to understanding the mechanism and selectivity of isoxazolidine synthesis. ias.ac.in Computational studies locate and characterize the TSs for all possible reaction pathways (e.g., endo and exo approaches). The pathway with the lowest activation energy is identified as the most probable route. ias.ac.in

For many 32CA reactions leading to isoxazolidines, a one-step mechanism is predicted. ias.ac.in However, the transition states are often asynchronous, meaning that the formation of the two new single bonds (C-C and C-O) is not simultaneous. ias.ac.in The degree of asynchronicity can be determined by analyzing the bond lengths in the calculated TS structure. Furthermore, topological analysis of the Electron Localization Function (ELF) at the TS can provide insights into the bonding changes occurring during the reaction. mdpi.comias.ac.in Non-covalent interaction (NCI) analysis is also employed to visualize weak interactions within the TS that can influence stereoselectivity. ias.ac.in

Role of Non-Covalent Interactions in Reaction Outcomes

Non-covalent interactions (NCIs) play a critical, though often subtle, role in directing the stereochemical and regiochemical outcomes of chemical reactions. nih.govntu.edu.sg These interactions are particularly important in catalyzed reactions where the catalyst assembly holds the substrates in a specific orientation.

A notable example of the influence of non-covalent interactions is the synthesis of 2-methyl-3,5-diarylisoxazolidines using γ-cyclodextrin (γ-CD) as a catalyst in water. nih.gov Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov In this catalytic system, the γ-CD hosts the reactants—the nitrone and the styrene derivative—within its cavity, forming an inclusion complex. nih.govnih.gov

This encapsulation brings the reactants into close proximity, effectively increasing their local concentration and promoting the cycloaddition reaction. nih.gov The reaction proceeds efficiently at 100 °C, yielding the desired isoxazolidine with high yields and, in some cases, excellent diastereoselectivity (up to >95%). nih.gov The formation of the inclusion complex is driven by non-covalent interactions, such as hydrophobic and van der Waals forces, between the host (γ-CD) and the guest molecules (reactants). In silico calculations have been used to rationalize how the specific geometry of this supramolecular assembly orients the reactants, leading to enhanced stereoselectivity. nih.gov This method represents a green and efficient protocol, as it uses water as a solvent and the catalyst can be easily recovered and reused. nih.gov

Kinetic and Thermodynamic Studies of Formation and Transformation

Kinetic and thermodynamic studies, both experimental and computational, provide quantitative data on the feasibility and rate of the formation of this compound.

Computational studies are instrumental in determining the key kinetic and thermodynamic parameters. The calculation of the potential energy surface for the 32CA reaction allows for the determination of activation energies (Ea) or activation Gibbs free energies (ΔG‡). nih.govmdpi.com For example, a MEDT study of a similar 32CA reaction to form a spiroisoxazoline reported an activation enthalpy of 13.3 kcal·mol⁻¹, which is consistent with a reaction that proceeds under thermal conditions. nih.gov These calculated barriers help to explain the reaction rates and the conditions required for the synthesis.

Table 2: Calculated Energy Barriers for Isoxazolidine Formation Note: This table provides representative data from theoretical studies on related [3+2] cycloaddition reactions.

| Reaction System | Computational Level | Activation Gibbs Free Energy (ΔG‡) (kcal·mol⁻¹) | Activation Enthalpy (ΔH‡) (kcal·mol⁻¹) | Reference |

| p-bromophenyl nitrile oxide + α-santonin derivative | MPWB1K/6-311G(d,p) | Not Reported | 13.3 | nih.gov |

| Nitrone + Benzylidene acetone | B3LYP/6-31G(d) | Not Reported | (Activation Energy) 17.5-20.9 | ias.ac.in |

| Nitrile oxide + (S)-(-)-β-pinene | Not Specified | 23.8 - 31.6 | Not Reported | researchgate.net |

Applications of 2 Methyl 3,5 Diphenylisoxazolidine in Complex Organic Synthesis

Building Block for Nitrogen- and Oxygen-Containing Heterocycles

The strategic placement of nitrogen and oxygen atoms in the 2-Methyl-3,5-diphenylisoxazolidine ring makes it an ideal precursor for the synthesis of other more complex heterocyclic structures. The facile cleavage of the N-O bond, typically under reductive conditions, unlocks a pathway to linear amino alcohol intermediates that can be subsequently cyclized to form various new ring systems.

Precursor to Functionalized Pyrrolidines

The transformation of isoxazolidines into functionalized pyrrolidines is a well-established synthetic strategy. nih.govrsc.orgrsc.org This conversion is typically achieved through a reductive ring-opening of the isoxazolidine (B1194047) to form a γ-amino alcohol, which can then undergo cyclization to the corresponding pyrrolidine (B122466). While specific studies detailing this transformation for this compound are not extensively documented, the general mechanism provides a clear blueprint for its potential application. The reaction pathway generally involves the cleavage of the N-O bond, followed by an intramolecular cyclization.

A general representation of this transformation is shown below:

| Starting Material | Key Intermediate | Product |

| This compound | 1-methylamino-1,3-diphenylpropan-3-ol | Substituted Pyrrolidine |

This table represents a generalized pathway, as specific reaction conditions and yields for this compound are not widely reported.

The synthesis of highly substituted and stereochemically defined pyrrolidines is of significant interest in medicinal chemistry, as the pyrrolidine motif is a core component of numerous natural products and pharmaceutical agents. nih.govrsc.org

Synthesis of Spirooxindole Derivatives

Spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of an oxindole (B195798) ring. mdpi.comjuniperpublishers.comrsc.org These structures are of considerable interest due to their presence in a variety of biologically active natural products and their potential as therapeutic agents. mdpi.comjuniperpublishers.com The 1,3-dipolar cycloaddition of nitrones to methyleneindolinones is a common method for the synthesis of spiro-isoxazolidine-oxindoles, which can be further transformed. acs.org

While direct synthesis of spirooxindoles from this compound is not a primary route, the isoxazolidine moiety itself is a key component in spirooxindole synthesis. The general strategy involves the reaction of an isatin-derived alkene with a nitrone to form a spiro-isoxazolidine-oxindole. Reductive cleavage of the isoxazolidine ring within this spiro system can then lead to functionalized spirooxindole derivatives.

Scaffold for Pharmacologically Relevant Molecules

The isoxazolidine ring is considered a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netacs.orgnih.gov Isoxazolidine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net The value of the isoxazolidine scaffold lies in its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. Furthermore, the N-O bond can act as a bioisostere for other functional groups or be cleaved in vivo to release an active compound.

While specific pharmacological studies on this compound are limited in publicly available literature, the broader class of isoxazolidines has shown significant promise. For instance, various synthetic isoxazolidine derivatives have been evaluated for their potential as inhibitors of enzymes or as receptor antagonists. researchgate.netresearchgate.net

Intermediate in the Preparation of Advanced Materials and Ligands

The utility of isoxazolidines extends beyond medicinal chemistry into the realm of materials science and catalysis. The heterocyclic ring can be incorporated into larger polymer structures or used as a building block for the synthesis of complex ligands for metal catalysts. The synthesis of isoxazolidine derivatives has been explored for applications such as corrosion inhibitors for steel, demonstrating their potential in materials protection. researchgate.net

The ability to introduce a variety of functional groups onto the isoxazolidine ring through the choice of starting nitrone and alkene makes it a versatile platform for creating tailored molecules. For example, the phenyl groups in this compound could be further functionalized to modulate the electronic or steric properties of the molecule, making it a candidate for a chiral ligand in asymmetric catalysis. The synthesis of novel isoxazolidine derivatives is an active area of research, with potential applications in the development of new materials with specific optical, electronic, or chemical properties. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues for 2 Methyl 3,5 Diphenylisoxazolidine

Development of Novel Catalytic Systems for Enhanced Selectivity

The stereochemical outcome of the 1,3-dipolar cycloaddition is of paramount importance, and achieving high selectivity is a key goal in modern organic synthesis. The selectivity of the cycloaddition to form isoxazolidines is influenced by both electronic and steric effects of the reacting nitrone and alkene. psu.edu Future research is centered on developing advanced catalytic systems to precisely control these outcomes, particularly in terms of regioselectivity (the orientation of the addition) and diastereoselectivity (the 3D arrangement of the atoms).

Lewis acid catalysis has been shown to be particularly effective. For instance, the use of Nickel(II) catalysts in the 1,3-dipolar cycloaddition to produce related isoxazolidine (B1194047) structures has resulted in 100% regioselectivity and yields of up to 99% in very short reaction times. nih.govmdpi.com This high degree of control is crucial for producing a single desired isomer, which is often a requirement for pharmaceutical applications. The regioselectivity in such reactions can be explained by theoretical principles like the hard and soft acid and base (HSAB) theory. researchgate.net The development of new catalysts, potentially involving other metals or chiral ligands, aims to not only maintain high regioselectivity but also to induce high enantioselectivity, allowing for the synthesis of specific single-enantiomer products.

Table 1: Impact of Catalytic Systems on Isoxazolidine Synthesis

| Catalyst System | Key Advantage(s) | Typical Reaction Outcome | Reference |

|---|---|---|---|

| Uncatalyzed (Thermal) | Simple setup | Often yields mixtures of isomers, lower regioselectivity | psu.edu |

| Ni(II) salts (e.g., Ni(ClO₄)₂·6H₂O) | High regioselectivity, high yield, short reaction time | 100% regioselectivity, up to 99% yield | nih.govmdpi.com |

| Copper(I) Complexes | High diastereo- and enantioselectivities for specific substrates | exo-selective additions with high enantiomeric excess | organic-chemistry.org |

Exploration of Bio-Inspired Synthetic Strategies

Moving beyond traditional chemical catalysts, a significant area of future research is the exploration of bio-inspired synthetic methods. These strategies aim to mimic the efficiency and selectivity of enzymes found in nature, often using environmentally benign conditions. A key advantage is the potential to perform reactions in water, a green and sustainable solvent.

One promising example is the use of γ-cyclodextrin as a catalyst for the synthesis of 2-methyl-3,5-diarylisoxazolidines in water. mdpi.com Cyclodextrins are natural, biodegradable molecules with a hydrophobic inner cavity and a hydrophilic exterior. In water, they can encapsulate the non-polar reactants, creating a microenvironment that promotes the cycloaddition reaction, similar to an enzyme's active site. This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. Future work in this area will likely involve screening other biocompatible catalysts and expanding the scope of bio-inspired reactions for the synthesis of a wider range of isoxazolidine derivatives.

Table 2: Comparison of Conventional vs. Bio-Inspired Synthesis

| Parameter | Conventional Method (e.g., in THF/Toluene) | Bio-Inspired Method (e.g., in Water) | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., THF, Toluene) | Water | mdpi.com |

| Catalyst | Metal-based Lewis acids (e.g., Ni(II)) | Biocompatible catalysts (e.g., γ-cyclodextrin) | nih.govmdpi.com |

| Environmental Impact | Higher, due to use of organic solvents | Lower, green and sustainable | mdpi.com |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. beilstein-journals.org Flow chemistry, which involves performing reactions in a continuous stream through a reactor rather than in a traditional batch flask, is a powerful technology in this context. d-nb.infoeuropa.eu It offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety for highly exothermic or hazardous reactions, and improved scalability. europa.eu

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry has become an indispensable tool in modern chemical research. Quantum chemical calculations, such as Density Functional Theory (DFT), allow researchers to model molecules and reactions in silico, providing deep insights into their electronic structure, stability, and reactivity. mdpi.com

For 2-Methyl-3,5-diphenylisoxazolidine, computational studies can be employed to:

Predict Reactivity: By mapping the distribution of electron density and molecular orbitals, researchers can identify the most reactive sites in the molecule, guiding the design of new reactions. mdpi.com

Understand Reaction Mechanisms: Computational modeling can elucidate the step-by-step pathway of the 1,3-dipolar cycloaddition, helping to explain the observed regio- and stereoselectivity. researchgate.net This understanding is crucial for optimizing reaction conditions and designing more effective catalysts.

Design Novel Applications: By predicting the molecule's properties, such as its ability to bind to biological targets, computational methods can help identify potential new applications in fields like medicinal chemistry or materials science before undertaking expensive and time-consuming laboratory synthesis.

This predictive power accelerates the research and development cycle, making the discovery of new reactions and applications for this compound more efficient and resource-friendly.

Table 3: Applications of Computational Chemistry in Isoxazolidine Research

| Computational Method | Objective | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate molecular orbital energies (HOMO/LUMO) and charge distribution. | Prediction of reactive sites and elucidation of reaction mechanisms. | mdpi.com |

| Ab initio methods | Model transition states and reaction pathways. | Explanation of observed stereochemical outcomes (diastereo- and enantioselectivity). | researchgate.net |

| Molecular Docking | Simulate the interaction of the molecule with a biological target (e.g., an enzyme). | Prediction of potential biological activity and guidance for drug design. | mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the isoxazolidine core in 2-Methyl-3,5-diphenylisoxazolidine?

- Methodological Answer : The [3+2] cycloaddition between nitrones and alkenes is a foundational approach for isoxazolidine synthesis. To introduce phenyl and methyl groups, use substituted nitrones (e.g., phenyl-substituted nitrones) and styrenes as dipolarophiles. Reagents like trichlorotriazine (used in stepwise heterocycle synthesis ) may assist in stabilizing intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and stereochemistry.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use 1H and 13C NMR to assign substituent positions. For example, coupling constants in 1H NMR can distinguish axial/equatorial conformations of the isoxazolidine ring. 2D techniques (COSY, NOESY) clarify spatial relationships between substituents. Comparative analysis with analogous oxazolidines (e.g., 5-substituted oxazolidinones ) can validate assignments. Reference protocols for heterocyclic compound characterization .

Advanced Research Questions

Q. How do electronic effects of phenyl substituents influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Perform DFT calculations to map electron density distributions across the isoxazolidine ring. Compare with experimental kinetic data (e.g., acid-catalyzed ring-opening rates). Substituent effects can be modeled using Hammett parameters. Contrast with nitro-substituted analogs (e.g., 3,5-dinitro derivatives ) to assess electronic vs. steric contributions.

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from competing reaction pathways (e.g., over-oxidation or dimerization). Use LC-MS to identify impurities and adjust stoichiometry (e.g., limiting nitrone equivalents). Chromatographic purification (HPLC or flash chromatography) and crystallization in non-polar solvents (e.g., hexane/ethyl acetate) improve yield. Reference purification techniques for triazine derivatives .

Q. How can X-ray crystallography validate the stereochemical configuration of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/methanol. Compare experimental bond angles and torsion angles with computational models (e.g., Mercury software). For related structures, crystallographic data for oxazolidine derivatives can guide refinement. Address disorder in phenyl rings using constrained refinement protocols.

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points for isoxazolidine derivatives?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference purity data (e.g., HPLC >98% ) and solvent traces (via 1H NMR). For example, nitro-substituted analogs show melting point deviations due to hygroscopicity .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using microplate assays (e.g., broth dilution for MIC determination). Compare with structurally related compounds like piperidine-based bioactive molecules . Assess cytotoxicity via MTT assays on mammalian cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.